molecular formula C₂₆H₄₃NO₅ B1663851 Glycochenodeoxycholic acid CAS No. 640-79-9

Glycochenodeoxycholic acid

Cat. No. B1663851
CAS RN: 640-79-9
M. Wt: 449.6 g/mol
InChI Key: GHCZAUBVMUEKKP-GYPHWSFCSA-N
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Description

Glycochenodeoxycholic acid (GCDCA) is a bile salt formed in the liver from chenodeoxycholic acid and glycine . It usually exists as the sodium salt . It acts as a detergent to solubilize fats for absorption .


Molecular Structure Analysis

The molecular formula of GCDCA is C26H43NO5 . Its average mass is 449.623 Da and its monoisotopic mass is 449.314117 Da . The structure of GCDCA includes 10 of 10 defined stereocentres .


Chemical Reactions Analysis

GCDCA has been found to promote proliferation in several epithelial cell lines . In a proliferation assay, significant increases in IEC-6 cell proliferation were observed in response to GCDCA . GCDCA reduced cAMP production in IEC-6 cells . This suggests that GCDCA-induced proliferation required Gαi activation and cAMP reduction .

Scientific Research Applications

Specific Scientific Field

Medical Pharmacology

Summary of the Application

Glycochenodeoxycholic acid (Glyco-CDCA) is a bile salt formed in the liver from chenodeoxycholic acid and glycine . It has been clinically used for the dissolution of gallbladder stones .

Methods of Application or Experimental Procedures

Glyco-CDCA is administered at doses ranging from 375 to 750 mg/day .

Application in Drug Interaction Studies

Specific Scientific Field

Pharmaceutical Research

Summary of the Application

Glycochenodeoxycholate sulfate (GCDCA-S) has been investigated as a surrogate endogenous probe for drug interaction studies involving OATP1B1 and OATP1B3 .

Methods of Application or Experimental Procedures

The uptake of GCDCA-S was examined in HEK293 cells transfected with cDNA for OATP1B1, OATP1B3, and NTCP and in cryopreserved human hepatocytes .

Results or Outcomes

GCDCA-S was identified as a substrate of NTCP, OATP1B1, and OATP1B3. It was found that GCDCA-S is a surrogate endogenous probe for the assessment of drug interactions involving hepatic OATP1B1 and OATP1B3 .

Application in the Treatment of Cerebrotendinous Xanthomatosis (CTX)

Specific Scientific Field

Medical Pharmacology

Summary of the Application

Glyco-CDCA has been approved as an orphan indication for the treatment of patients with cerebrotendinous xanthomatosis (CTX), a rare autosomal recessive disorder caused by mutations of sterol 27-hydroxylase (CYP27A1) gene .

Methods of Application or Experimental Procedures

Early initiation of Glyco-CDCA therapy, at doses up to 750 mg/day, is considered the standard medical therapy for CTX .

Results or Outcomes

The treatment results in decreased plasma levels of cholestanol and stabilization of neurologic symptoms .

Application in Metabolic Regulation

Specific Scientific Field

Metabolic Physiology

Summary of the Application

Bile acids, including Glyco-CDCA, have been identified as signaling molecules that regulate self-metabolism, lipid metabolism, energy balance, and glucose metabolism .

Methods of Application or Experimental Procedures

This application is based on the physiological role of bile acids, including Glyco-CDCA, in human metabolism .

Results or Outcomes

The fine changes in bile acids caused by metabolism, disease, or individual differences have become a research hotspot .

Application in the Inhibition of HMG CoA Reductase

Specific Scientific Field

Biochemistry

Summary of the Application

Glyco-CDCA has been shown to suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG CoA) reductase in the liver .

Methods of Application or Experimental Procedures

This application is based on the physiological role of Glyco-CDCA in human metabolism .

Results or Outcomes

The suppression of HMG CoA reductase by Glyco-CDCA could potentially have implications in the regulation of cholesterol metabolism .

Application in the Promotion of GLP-1 Release

Specific Scientific Field

Endocrinology

Summary of the Application

Glyco-CDCA promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating GPBAR1 .

Methods of Application or Experimental Procedures

This application is based on the physiological role of Glyco-CDCA in human metabolism .

Results or Outcomes

The promotion of GLP-1 release by Glyco-CDCA could potentially have implications in the regulation of glucose metabolism .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZAUBVMUEKKP-GYPHWSFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020165
Record name Glycochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chenodeoxycholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00315 mg/mL
Record name Glycochenodeoxycholic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02123
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chenodeoxycholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycochenodeoxycholic acid

CAS RN

640-79-9
Record name Glycochenodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycochenodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycochenodeoxycholic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOCHENODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451ZNJ667Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chenodeoxycholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,740
Citations
S Utanohara, M Tsuji, S Momma, Y Morio, K Oguchi - Toxicology, 2005 - Elsevier
… Therefore, we investigated whether UDCA prevents or potentiates glycochenodeoxycholic acid (GCDCA)-induced apoptosis in isolated rat hepatocytes. Hepatocellular cytotoxicity was …
Number of citations: 28 www.sciencedirect.com
OB Ijare, T Bezabeh, N Albiin, U Arnelo… - NMR in Biomedicine …, 2009 - Wiley Online Library
… Absence of a glycine‐conjugated bile acid glycochenodeoxycholic acid (GCDCA) has been observed in bile samples obtained from primary sclerosing cholangitis (PSC) patients. A …
S Tsuchiya, M Tsuji, Y Morio, K Oguchi - Toxicology letters, 2006 - Elsevier
… In this study, we examined whether ER stress is induced in rat hepatocytes by treatment with glycochenodeoxycholic acid (GCDCA, 50–300 μM for 1–24 h), and if so, whether ER stress-…
Number of citations: 73 www.sciencedirect.com
B Gonzalez, C Fisher, BG Rosser - Molecular and Cellular Biochemistry, 2000 - Springer
The effect of GCDC-induced apoptosis on PKC activity and PKC's role in GCDC-induced hepatocyte apoptosis is unclear. The specific aims of this study were to determine if GCDC-…
Number of citations: 23 link.springer.com
C Shi, J Yang, L Hu, B Liao, L Qiao, W Shen… - Aging (Albany …, 2020 - ncbi.nlm.nih.gov
The poor prognosis of hepatocellular carcinoma (HCC) is primarily attributed to its high frequency of recurrence and resistance to chemotherapy. Epithelial-to-mesenchymal transition (…
Number of citations: 19 www.ncbi.nlm.nih.gov
T Iizaka, M Tsuji, H Oyamada, Y Morio, K Oguchi - Toxicology, 2007 - Elsevier
The accumulation of hydrophobic bile acid, such as glycochenodeoxycholic acid (GCDCA), in the liver has been thought to induce hepatocellular damage in human chronic cholestatic …
Number of citations: 43 www.sciencedirect.com
SM Qiu, G Wen, N Hirakawa… - The Journal of …, 1991 - Am Soc Clin Investig
… , but antagonized glycochenodeoxycholic acid. Both amorphous … by increasing glycochenodeoxycholic acid concentrations, and … These results indicate that …
Number of citations: 27 www.jci.org
M Iwata, K Harada, K Katayanagi, T Saito, S Kaneko… - Hepatology …, 2003 - Elsevier
Fas-mediated apoptosis of biliary epithelial cells (BECs) is suggested as a main effector process in immune-mediated biliary diseases. Glycochenodeoxycholic acid (GCDCA), a …
Number of citations: 6 www.sciencedirect.com
T Higashi, Y Shibayama, T Ichikawa, K Ito, T Toyo'oka… - Steroids, 2010 - Elsevier
… chromatography–electrospray ionization-tandem mass spectrometric (LC–ESI-MS/MS) method for the quantification of chenodeoxycholic acid (CDCA) and glycochenodeoxycholic acid (…
Number of citations: 32 www.sciencedirect.com
S Ishizuka, M Shiwaku, M Hagio, T Suzuki… - Biomedical …, 2012 - jstage.jst.go.jp
Bile acids (BAs) are considered to be promotive factors in colorectal carcinogenesis. We investigated whether BAs in the cellular environment influence proliferation of intestinal …
Number of citations: 7 www.jstage.jst.go.jp

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